molecular formula C3H6O2S B13695883 1,2-Oxathiolane 2-oxide CAS No. 24308-28-9

1,2-Oxathiolane 2-oxide

Cat. No.: B13695883
CAS No.: 24308-28-9
M. Wt: 106.15 g/mol
InChI Key: YGHWXJJKYJXSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Oxathiolane 2-oxide is an organic compound with the molecular formula C3H6O2S. It is also known by other names such as γ-Propane sultone and 1,3-Propane sultone . This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, making it a heterocyclic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxathiolane 2-oxide can be synthesized through several methods. One common method involves the reaction of 3-hydroxypropanesulfonic acid with a dehydrating agent to form the sultone ring . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced in large quantities using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiolane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, Lewis acids, and nucleophiles. The reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

1,2-Oxathiolane 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Oxathiolane 2-oxide involves its ability to undergo ring-opening reactions, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Oxathiolane 2-oxide include:

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

oxathiolane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c4-6-3-1-2-5-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWXJJKYJXSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300791
Record name 1,2-oxathiolane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24308-28-9
Record name NSC139007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-oxathiolane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.